Product packaging for 6-Bromo-5-methylbenzo[B]thiophene(Cat. No.:)

6-Bromo-5-methylbenzo[B]thiophene

Cat. No.: B8248857
M. Wt: 227.12 g/mol
InChI Key: DAKQSDIBXXRXCB-UHFFFAOYSA-N
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Description

Significance of the Benzo[b]thiophene Core in Heterocyclic Chemistry

The benzo[b]thiophene scaffold, an aromatic structure formed by the fusion of a benzene (B151609) ring and a thiophene (B33073) ring, is considered a "privileged structure" in medicinal chemistry. nih.govresearchgate.net This is due to its presence in a wide array of biologically active compounds and approved pharmaceutical drugs. nih.govnih.govcognizancejournal.com The structural rigidity and lipophilic nature of the benzo[b]thiophene core allow it to effectively interact with various biological targets. Consequently, derivatives of benzo[b]thiophene have been shown to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. researchgate.netnih.govresearchgate.net

Rationale for Investigating 6-Bromo-5-methylbenzo[b]thiophene

The specific substitution pattern of this compound (CAS Number: 19076-22-3) makes it a compound of particular interest for several reasons. The bromine atom at the 6-position is a key functional group that can participate in a variety of cross-coupling reactions, such as the Suzuki and Stille reactions. This allows for the facile introduction of new carbon-carbon bonds, enabling the synthesis of a diverse library of derivatives.

The methyl group at the 5-position, adjacent to the bromine, influences the electronic properties of the aromatic system. This substitution can affect the reactivity of the bromine atom and modulate the biological activity or photophysical properties of the resulting derivatives. The interplay between the electron-donating methyl group and the reactive bromo group provides a strategic platform for the design and synthesis of novel functional molecules.

Below are some of the key physicochemical properties of this compound:

PropertyValueSource
CAS Number 19076-22-3 acs.orgmdpi.com
Molecular Formula C₉H₇BrS acs.orgresearchgate.net
Molecular Weight 227.12 g/mol acs.orgresearchgate.net
Melting Point 91-92 °C bohrium.com
Boiling Point 302.0±22.0 °C (Predicted) bohrium.com
Density 1.561±0.06 g/cm³ (Predicted) bohrium.com

This table is interactive. Users can sort columns by clicking on the headers.

Overview of Research Domains Applicable to Brominated Methylbenzo[b]thiophenes

The unique structural characteristics of this compound make it a valuable intermediate in several key research areas:

Medicinal Chemistry : As a halogenated derivative of the biologically significant benzo[b]thiophene core, this compound serves as a precursor for the synthesis of potential new therapeutic agents. nih.gov The ability to modify the 6-position allows for the exploration of structure-activity relationships in the development of drugs targeting a range of diseases. nih.gov The introduction of halogens into drug candidates is a known strategy to enhance binding affinity and modulate metabolic properties. researchgate.net

Materials Science : Benzo[b]thiophene-based molecules are increasingly being investigated for their applications in organic electronics. researchgate.net They form the basis of organic semiconductors used in organic field-effect transistors (OFETs) and organic solar cells (OSCs). mdpi.combohrium.comacs.org The this compound scaffold can be used to synthesize larger, π-conjugated systems with specific electronic properties suitable for these advanced materials. researchgate.netbohrium.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7BrS B8248857 6-Bromo-5-methylbenzo[B]thiophene

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-5-methyl-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrS/c1-6-4-7-2-3-11-9(7)5-8(6)10/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAKQSDIBXXRXCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Br)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Methodologies for the Synthesis of 6 Bromo 5 Methylbenzo B Thiophene and Analogous Structures

Foundational Benzo[b]thiophene Ring Construction Approaches

The initial formation of the benzo[b]thiophene skeleton is the cornerstone of synthesizing derivatives like 6-bromo-5-methylbenzo[b]thiophene. This can be achieved through various cyclization and annulation strategies, often starting from appropriately substituted benzene (B151609) precursors.

Cyclization Reactions in Benzo[b]thiophene Synthesis

Cyclization reactions are a primary method for constructing the benzo[b]thiophene ring. These methods typically involve the formation of a key carbon-sulfur or carbon-carbon bond to close the thiophene (B33073) ring onto a benzene core.

A prominent strategy is the electrophilic cyclization of o-alkynylthioanisoles. nih.govacs.org This two-step process often begins with a palladium-catalyzed Sonogashira coupling of a terminal alkyne with an o-iodothioanisole to form the o-(1-alkynyl)thioanisole intermediate. nih.govacs.org Subsequent treatment with an electrophile induces cyclization. Various electrophiles have been successfully employed, including iodine (I₂), bromine (Br₂), N-bromosuccinimide (NBS), and sulfur- or selenium-based electrophiles. nih.govacs.org For instance, the cyclization of an alkynyl thioanisole (B89551) bearing a bromine atom on the aromatic ring has been shown to produce a 6-bromobenzo[b]thiophene (B96252) derivative in excellent yield. nih.gov This highlights a viable path where the bromine is incorporated prior to ring formation.

Alternative cyclization approaches have been developed to avoid the use of transition metals. One such method involves the reaction of o-halovinylbenzenes with potassium sulfide (B99878) (K₂S). organic-chemistry.org This process proceeds through a direct SNAr-type reaction, followed by intramolecular cyclization and dehydrogenation to yield the benzo[b]thiophene ring. organic-chemistry.org Electrochemical methods also offer a green alternative, promoting the synthesis of benzo[b]thiophene motifs from sulfonhydrazides and internal alkynes via a spirocyclization intermediate. nih.gov

Cyclization Method Starting Materials Key Reagents/Conditions Outcome Reference
Electrophilic Cyclizationo-Alkynyl thioanisolesI₂, Br₂, NBS, PhSCl2,3-Disubstituted benzo[b]thiophenes nih.govacs.org
Transition-Metal-Free Cyclizationo-Halovinylbenzenes, K₂SPolar aprotic solvents (e.g., DMF), 140°CSubstituted benzo[b]thiophenes organic-chemistry.org
Electrochemical CyclizationSulfonhydrazides, Internal alkynesGraphite (B72142) felt anode, constant currentBenzo[b]thiophene-1,1-dioxides nih.gov
Visible-Light-Promoted CyclizationDisulfides, AlkynesVisible light2,3-Disubstituted benzo[b]thiophenes rsc.org

Palladium-Catalyzed Annulation Routes for Benzo[b]thiophene Formation

Palladium catalysis is a powerful tool not only for creating precursors for cyclization but also for direct annulation reactions to form the benzo[b]thiophene core. One direct, one-pot method involves the conversion of thioenols into benzo[b]thiophenes using a simple palladium catalyst like PdCl₂. rsc.org

More complex cascades involving palladium catalysis have also been reported. The coupling of terminal acetylenes with o-iodothioanisole, followed by electrophilic cyclization, is a robust two-step, one-pot procedure that provides excellent yields of variously substituted benzo[b]thiophenes. acs.org This palladium-catalyzed coupling is a key step in assembling the necessary precursor for the final ring-closing reaction. acs.org

Regioselective Bromination and Methylation Strategies for Benzo[b]thiophene Derivatives

To synthesize this compound, the introduction of the methyl and bromo groups at specific positions on the benzo[b]thiophene ring is required. This can be accomplished either by starting with a pre-functionalized benzene ring before cyclization or by performing regioselective functionalization on the pre-formed benzo[b]thiophene core.

Electrophilic Aromatic Substitution for Bromine Introduction

Direct bromination of the benzo[b]thiophene ring system occurs via electrophilic aromatic substitution. The position of substitution is dictated by the electronic effects of the substituents already present on the ring. The thiophene ring is generally more reactive towards electrophiles than the benzene ring.

For a 5-methylbenzo[b]thiophene (B82666), the electron-donating methyl group activates the benzene ring and directs incoming electrophiles. Studies on the bromination of 2,3-dibromo-5-methylbenzo[b]thiophene show that substitution occurs at the 4- and 6-positions, indicating that the 5-methyl group directs to these sites. rsc.org Similarly, the bromination of 2-bromo-3-methylbenzo[b]thiophen reportedly yields the 6-bromo isomer. rsc.org However, in the absence of other substituents, the bromination of 5-methylbenzo[b]thiophene has been observed to occur preferentially at the electron-rich 4-position. These findings suggest that achieving 6-bromination on a 5-methylbenzo[b]thiophene requires careful selection of substrates and reaction conditions, potentially using blocking groups to prevent reaction at more activated sites.

Alternatively, the bromine atom can be introduced at the desired position on a benzene-based starting material before the benzo[b]thiophene ring is constructed. For example, the cyclization of an alkynyl thioanisole prepared from a bromo-substituted thioanisole precursor directly yields the corresponding bromo-benzo[b]thiophene. nih.gov

Substrate Reaction Product(s) Notes Reference
2,3-Dibromobenzo[b]thiophenBromination2,3,6-Tribromobenzo[b]thiophenSubstitution occurs on the benzene ring. rsc.org
2,3-Dibromo-5-methylbenzo[b]thiophenBromination2,3,6-Tribromo- and 2,3,4-tribromo- derivativesThe 5-methyl group directs substitution to both the 4- and 6-positions. rsc.org
2-Bromo-3-methylbenzo[b]thiophenBromination2,6-Dibromo-3-methylbenzo[b]thiophenSubstitution is directed to the 6-position. rsc.org

Targeted Methylation Techniques at Specific Positions

The introduction of a methyl group can be achieved through methods like Friedel-Crafts alkylation on the benzo[b]thiophene core. However, this often leads to a mixture of products and is difficult to control regioselectively.

A more controlled and common strategy is to begin the synthesis with a starting material that already contains the methyl group in the desired position. For the synthesis of this compound, a common precursor would be a substituted toluene, such as 3-bromo-4-methylaniline (B27599) or a related compound, which already possesses the required 1,2,4-substitution pattern on the benzene ring. This precursor would then be elaborated and cyclized to form the final benzo[b]thiophene structure. For instance, the synthesis of related compounds often starts from materials like 2-methyl-5-bromobenzoic acid, where the methyl and bromo groups are already in place before subsequent reactions to build the thiophene ring. google.com

Advanced Cross-Coupling and Functionalization Techniques Applicable to this compound Precursors

The bromine atom on the this compound scaffold is a versatile handle for further functionalization through various cross-coupling reactions. Palladium-catalyzed reactions are particularly useful for forming new carbon-carbon and carbon-heteroatom bonds at the C-6 position.

Suzuki-Miyaura coupling is a widely used method to introduce aryl or vinyl groups. For example, methylated 6-bromobenzo[b]thiophenes can be coupled with organoboron compounds, such as boronic esters, in the presence of a palladium catalyst to form 6-arylbenzo[b]thiophenes. ipb.pt The 6-bromobenzo[b]thiophene is first converted to a boronic ester via halogen-metal exchange and transmetalation, which then couples with various bromo- or iodonitrobenzenes. ipb.pt

Other palladium-catalyzed reactions applicable to bromo-substituted benzo[b]thiophenes include:

Sonogashira coupling: for the introduction of alkyne moieties. nih.gov

Heck coupling: for the introduction of alkene groups. nih.gov

Buchwald-Hartwig amination: for the formation of C-N bonds.

Carbonylation reactions: to introduce carbonyl-containing functional groups like esters and amides. nih.gov

Suzuki and Stille Coupling Methodologies

Palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura and Stille couplings, are cornerstone strategies for forming carbon-carbon bonds, enabling the arylation and vinylation of the benzo[b]thiophene core. These methods are indispensable for creating complex derivatives from halo-substituted precursors like this compound.

The Suzuki-Miyaura reaction couples organoboron compounds (boronic acids or esters) with organic halides or triflates. organic-chemistry.org It is widely favored due to the stability, low toxicity, and commercial availability of the boronic acid reagents. organic-chemistry.orgresearchgate.net For the synthesis of benzo[b]thiophene derivatives, this reaction allows for the introduction of various aryl or heteroaryl substituents at the position of the bromine atom. researchgate.net The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄, and a base to activate the boronic acid. organic-chemistry.orgresearchgate.net The choice of base, solvent, and ligand can be optimized to achieve high yields, even with challenging substrates. researchgate.netunimib.it

The Stille reaction utilizes organotin reagents (stannanes) to couple with organic halides. wikipedia.org This method is valued for its tolerance of a wide variety of functional groups, as the organotin reagents are generally inert to many reaction conditions. wikipedia.orgjcu.edu.au The reaction mechanism involves oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organostannane and reductive elimination to yield the final product. wikipedia.org While highly effective, a significant drawback of the Stille coupling is the toxicity and difficulty in removing organotin byproducts. jcu.edu.au

Both methodologies have been successfully applied to synthesize a variety of thiophene and benzo[b]thiophene derivatives, demonstrating their utility in creating π-conjugated systems and materials with specific electronic properties. jcu.edu.aursc.orgacs.org

FeatureSuzuki CouplingStille Coupling
Coupling Partner Organoboronic acid/esterOrganostannane (Organotin)
Typical Catalyst Pd(PPh₃)₄, Pd(OAc)₂/ligandPd(PPh₃)₄, Pd₂dba₃/ligand
Activator Base (e.g., K₃PO₄, Na₂CO₃)Not generally required
Advantages Low toxicity of boron reagents, commercially available reagents, stable byproducts. organic-chemistry.orgresearchgate.netHigh functional group tolerance, mild reaction conditions. wikipedia.org
Disadvantages Base-sensitive functional groups may be problematic.Toxicity of organotin reagents and byproducts, purification challenges. jcu.edu.au
References unimib.it, researchgate.net, organic-chemistry.org researchgate.net, jcu.edu.au, wikipedia.org

Sonogashira Cross-Coupling for Alkyne Functionalization

The Sonogashira cross-coupling reaction is a premier method for the synthesis of arylalkynes and conjugated enynes, involving the coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is particularly valuable for functionalizing halo-benzo[b]thiophenes, such as this compound, by introducing an alkyne moiety, which can serve as a versatile handle for further transformations.

The reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst (usually a copper halide) and an amine base (such as triethylamine (B128534) or piperidine). wikipedia.orgorganic-chemistry.org The proposed mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide to the Pd(0) species occurs. Meanwhile, the copper cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) intermediate. The final step is reductive elimination from the palladium complex to yield the alkynylated product and regenerate the Pd(0) catalyst. wikipedia.org

Key parameters for a successful Sonogashira coupling include the choice of catalyst, solvent, and base. While classic systems use catalysts like Pd(PPh₃)₂Cl₂/CuI, significant advancements have led to the development of copper-free Sonogashira protocols. These alternative methods mitigate the formation of undesired alkyne homocoupling (Glaser coupling) byproducts, which is a common issue in copper-catalyzed systems. libretexts.org Copper-free methods often employ specialized palladium catalysts and ligands under specific conditions to achieve high yields and selectivity. organic-chemistry.org The reaction has proven effective for a wide range of substrates, including complex heterocyclic systems, and can be carried out under mild conditions. wikipedia.orgrsc.org

ParameterTypical Conditions
Aryl Halide Aryl Iodide, Bromide, or Triflate (e.g., this compound)
Alkyne Terminal Alkyne (Aryl, Alkyl, Silyl substituted)
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂
Copper(I) Co-catalyst CuI (in traditional method)
Base Triethylamine (Et₃N), Diisopropylamine (DIPA), Piperidine
Solvent THF, DMF, Toluene, Acetonitrile
Temperature Room Temperature to Reflux
References researchgate.net, organic-chemistry.org, wikipedia.org, rsc.org

Buchwald–Hartwig Amination Protocols

The Buchwald–Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen (C–N) bonds by reacting an aryl halide or triflate with an amine. wikipedia.org This reaction has become a vital tool in medicinal chemistry and organic synthesis for preparing aryl amines, which are common motifs in pharmaceuticals. For a substrate like this compound, this methodology allows for the direct introduction of primary or secondary amines, as well as other nitrogen-containing groups.

The catalytic system for the Buchwald–Hartwig amination typically consists of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine (B1218219) ligand, in the presence of a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃). electronicsandbooks.comlibretexts.org The choice of ligand is critical to the success of the reaction and has evolved through several "generations." Early systems used simple triarylphosphines, but modern protocols rely on bulky, electron-rich phosphine ligands like XPhos, SPhos, or bidentate ligands such as BINAP and Xantphos. wikipedia.orgelectronicsandbooks.com These advanced ligands promote efficient oxidative addition and reductive elimination, expanding the reaction's scope to include less reactive aryl chlorides and a wider variety of amines. wikipedia.org

The reaction has been successfully applied to heteroaromatic compounds, including the synthesis of di(hetero)arylamines from methyl 3-aminobenzo[b]thiophene-2-carboxylates. electronicsandbooks.com Studies have shown that these reactions are effective with bromobenzenes bearing electron-withdrawing groups and with electron-deficient heterocycles like bromopyridines. electronicsandbooks.com The conditions can be tailored, for instance by using microwave irradiation, to reduce reaction times and improve yields. rsc.org

Catalyst / Ligand SystemSubstrate ScopeBaseReference
Pd(OAc)₂ / XantphosAryl bromides (electron-withdrawing groups), BromopyridinesCs₂CO₃ electronicsandbooks.com
Pd₂(dba)₃ / BINAPAryl bromides, Primary aminesNaOtBu wikipedia.org, chemspider.com
Pd(OAc)₂ / XPhos, SPhosAryl bromides, Carbazole, PhenothiazineK₃PO₄ nih.gov
Pd₂(dba)₃ / t-BuXPhosAryl bromides, Heterocyclic aminesNaOtBu nih.gov

Innovative Synthetic Pathways for Benzo[b]thiophene Variants

Beyond traditional cross-coupling, innovative synthetic strategies are continuously being developed to access benzo[b]thiophene derivatives with novel functionalities and to improve the sustainability and efficiency of these syntheses.

Electrochemistry-Promoted Synthesis of Oxidized Forms

Electrochemical synthesis offers a green and sustainable alternative to conventional methods that often require transition metal catalysts or stoichiometric chemical oxidants. Electrosynthesis can provide precise control over redox transformations by tuning the applied potential.

A notable application is the synthesis of benzo[b]thiophene-1,1-dioxides, which are oxidized forms of benzo[b]thiophenes. One reported method involves the reaction of sulfonhydrazides with internal alkynes under electrochemical anodic oxidation. acs.org This process proceeds through a selective ipso-addition, forming a strained quaternary spirocyclization intermediate, which then undergoes sulfur migration to yield the final benzothiophene (B83047) dioxide product. acs.org The reaction is performed in an undivided cell using graphite felt electrodes at a constant current, avoiding the need for metal catalysts and operating at room temperature. acs.org This approach highlights the potential of electrochemistry to construct complex heterocyclic frameworks through unique reaction pathways not easily accessible by traditional means.

Metal-Free Catalytic Systems in Thiophene Derivatization

The development of metal-free catalytic systems is a significant goal in modern organic synthesis, aiming to reduce cost, toxicity, and environmental impact associated with transition metal catalysts. For thiophene and benzo[b]thiophene derivatization, several metal-free approaches have been explored.

One such strategy involves the use of iodine (I₂) and a radical initiator like di-tert-butyl peroxide (DTBP) to promote the annulation of thiophenols with activated internal alkynes, yielding 2,3-disubstituted benzo[b]thiophenes. rsc.org The proposed mechanism suggests the in-situ formation of an electrophilic sulfur species (PhSI) that initiates the cyclization. Another approach utilizes elemental sulfur in reactions with various organic precursors to construct the thiophene ring. rsc.org Furthermore, metal-free covalent organic frameworks (COFs) containing thiophene-sulfur building blocks have been designed and synthesized, demonstrating catalytic activity in reactions like the oxygen reduction reaction (ORR), where the pentacyclic thiophene-sulfur units act as the active centers. nih.gov These examples showcase the growing potential of harnessing non-metallic elements and novel material structures to catalyze the formation and functionalization of thiophene-based compounds.

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and improved purity of products compared to conventional heating methods. clockss.orgpsu.edu The rapid and uniform heating provided by microwave irradiation can significantly enhance the efficiency of synthesizing benzo[b]thiophene variants.

For instance, the synthesis of 3-aminobenzo[b]thiophenes can be achieved rapidly by irradiating a mixture of 2-halobenzonitriles and methyl thioglycolate in DMSO. rsc.orgnih.gov This method provides access to the desired products in high yields (58-96%) within minutes, a significant improvement over conventional methods that can take many hours. rsc.orgnih.gov Similarly, microwave heating has been successfully applied to facilitate saponification and other transformations on the benzo[b]thiophene scaffold, reducing reaction times from hours to minutes. rsc.org The comparative data below illustrates the advantages of microwave-assisted synthesis over conventional heating for a representative reaction.

SynthesisMethodReaction TimeYieldReference
3-Aminobenzo[b]thiophene (from 2-chlorobenzonitrile)Conventional Heating20 hours52% rsc.org
3-Aminobenzo[b]thiophene (from 2-chlorobenzonitrile)Microwave Irradiation (130 °C)15 minutes86% rsc.org
Phenytoin SynthesisConventional Heating2 hours58% psu.edu
Phenytoin SynthesisMicrowave Irradiation30 minutes80% psu.edu

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

The successful synthesis of specifically substituted benzo[b]thiophenes, such as this compound, is critically dependent on the meticulous optimization of various reaction parameters. The yield of the desired product and the selectivity of the reaction are influenced by a complex interplay of factors including the choice of catalyst, solvent, reagents, temperature, and reaction time. Research into the synthesis of the benzo[b]thiophene scaffold has shown that systematic variation of these conditions is essential for developing efficient and high-yielding protocols. researchgate.netresearchgate.net

Key parameters that are typically optimized include:

Catalyst System: The nature of the transition metal catalyst and its associated ligands is paramount.

Solvent: The polarity and boiling point of the solvent can significantly affect reaction rates and product solubility.

Reagents and Additives: The choice of base, sulfur source, and other additives can control the reaction pathway and suppress side reactions.

Temperature and Concentration: These physical parameters directly influence reaction kinetics and equilibrium.

Systematic studies often involve screening various combinations of these parameters to identify the optimal conditions for a specific transformation. For instance, in palladium-catalyzed intramolecular C-H functionalization reactions to form benzo[b]thiophenes, different palladium sources, ligands, bases, and solvents are tested to maximize the product yield. researchgate.net

The following data tables, derived from optimization studies on analogous benzo[b]thiophene syntheses, illustrate the profound impact of these variables.

Catalyst and Ligand Influence

The choice of the transition metal catalyst and accompanying ligands is often the most critical factor. Palladium-based catalysts are widely used for the cross-coupling and cyclization steps involved in forming the benzo[b]thiophene core. researchgate.netacs.org The optimization for the synthesis of a substituted benzo[b]thiophene via palladium-catalyzed intramolecular aryl thiolation demonstrates how yield is sensitive to the catalyst, ligand, and base combination.

Table 1: Optimization of a Palladium-Catalyzed Benzo[b]thiophene Synthesis

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventYield (%)
1Pd(OAc)₂ (10)PPh₃ (20)K₂CO₃ (2)Toluene45
2Pd(OAc)₂ (10)Xantphos (20)K₂CO₃ (2)Toluene65
3Pd(OAc)₂ (10)NoneK₂CO₃ (2)Toluene20
4PdCl₂(PPh₃)₂ (10)NoneCs₂CO₃ (2)Dioxane78
5Pd(OAc)₂ (10) dppf (20) Cs₂CO₃ (2) Dioxane 92
6Pd₂(dba)₃ (5)dppf (20)Na₂CO₃ (2)Dioxane81
Data is representative of optimization studies for analogous structures. researchgate.net

As shown in the table, the combination of palladium acetate (B1210297) [Pd(OAc)₂] with the ligand 1,1'-Bis(diphenylphosphino)ferrocene (dppf) and cesium carbonate (Cs₂CO₃) as the base in dioxane provided the highest yield, highlighting the synergistic effect of the optimized parameters. researchgate.net Copper(I) iodide (CuI) is another catalyst frequently employed, often in conjunction with ligands like 1,10-phenanthroline (B135089) or N,N,N',N'-Tetramethylethylenediamine (TMEDA), for C-S bond formation in the synthesis of benzo[b]thiophenes. organic-chemistry.org

Solvent Effects

The reaction solvent plays a crucial role by influencing reagent solubility, reaction kinetics, and catalyst stability. A variety of solvents have been explored for benzo[b]thiophene synthesis. google.com In the electrophilic cyclization of o-alkynyl thioanisoles, dichloromethane (B109758) (DCM) was found to be the optimal solvent, providing a near-quantitative yield of the product at room temperature. nih.gov

Table 2: Effect of Solvent on the Electrophilic Cyclization to a Benzo[b]thiophene

EntrySolventYield (%)
1Dichloromethane (DCM) 99
2Acetonitrile95
3Toluene85
4Tetrahydrofuran (THF)70
5Dioxane68
Data based on the synthesis of 3-(methylthio)-2-phenylbenzo[b]thiophene. nih.gov

The data indicates that chlorinated solvents like DCM are highly effective for this type of transformation. Other syntheses may favor different solvents, such as 1,2-dichloroethane (B1671644) or even ionic liquids like BmimBF4, which can offer the advantage of catalyst recycling. google.comacs.org

Impact of Reagents and Reaction Conditions

The choice of cyclization agent is critical for achieving high selectivity. For instance, in the synthesis of 3-halobenzo[b]thiophenes, electrophiles such as molecular iodine (I₂), bromine (Br₂), or N-Bromosuccinimide (NBS) are used to induce cyclization. acs.org The synthesis of a 6-bromo-substituted benzo[b]thiophene was achieved in an excellent 95% yield via an electrophilic cyclization, demonstrating the effectiveness of the chosen methodology. nih.gov

Physical parameters such as temperature and reaction time are also fine-tuned. Many modern synthetic protocols for benzo[b]thiophenes are optimized to run at moderate conditions, from 0°C to room temperature, to improve selectivity and reduce by-product formation. google.comnih.gov Reaction times can range from a few hours to overnight, with progress typically monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). google.comnih.gov The concentration of reactants is another variable; for certain acylation reactions leading to benzo[b]thiophene precursors, concentrations of 0.2 M to 1.0 M have been found to be optimal. google.com

Chemical Reactivity and Derivatization Pathways of 6 Bromo 5 Methylbenzo B Thiophene

Influence of Bromine and Methyl Substituents on Reaction Mechanisms

The reactivity of the 6-Bromo-5-methylbenzo[b]thiophene core is dictated by the interplay of the electron-donating methyl group and the electron-withdrawing, yet ortho-, para-directing, bromine atom. The methyl group at the C5 position is an activating group that increases the electron density of the aromatic ring, making it more nucleophilic and thus more susceptible to electrophilic attack. msu.edu Conversely, the bromine atom at the C6 position is a deactivating group due to its inductive electron-withdrawing effect, which decreases the ring's nucleophilicity. youtube.com

However, the lone pairs of electrons on the bromine atom can participate in resonance, directing incoming electrophiles to the ortho and para positions. In the case of this compound, this directing effect influences the regioselectivity of substitution reactions on the benzene (B151609) portion of the molecule. The combination of these two substituents—one activating and one deactivating—creates a nuanced reactivity profile that can be exploited for selective chemical transformations.

Electrophilic and Nucleophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds, including benzo[b]thiophenes. masterorganicchemistry.com These reactions involve the replacement of a hydrogen atom on the aromatic ring with an electrophile. youtube.com The general mechanism proceeds in two steps: the initial attack of the electrophile by the aromatic π-system to form a carbocation intermediate (also known as a sigma complex or arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.com The first step is typically the rate-determining step as it disrupts the stable aromatic system. masterorganicchemistry.com

Common EAS reactions include:

Halogenation: Introduction of a halogen (e.g., Cl, Br) using reagents like Br₂ with a Lewis acid catalyst (e.g., FeBr₃). msu.eduyoutube.com

Nitration: Introduction of a nitro group (NO₂) using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). msu.eduyoutube.com

Sulfonation: Introduction of a sulfonic acid group (SO₃H) using fuming sulfuric acid (H₂SO₄ + SO₃). msu.edu

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl halide or acyl halide with a Lewis acid catalyst like AlCl₃. msu.edu

For this compound, the positions for electrophilic attack are influenced by the existing substituents. The activating methyl group and the ortho-, para-directing bromine atom will primarily direct incoming electrophiles to the C4 and C7 positions of the benzene ring.

Nucleophilic aromatic substitution (NAS) is less common for electron-rich aromatic rings like benzo[b]thiophene unless a strong electron-withdrawing group is present or under harsh reaction conditions. youtube.com In NAS, a nucleophile replaces a leaving group (like a halide) on the aromatic ring.

Oxidative Transformations and Formation of Benzo[b]thiophene S-Oxides and Sulfones

The sulfur atom in the thiophene (B33073) ring of benzo[b]thiophene is susceptible to oxidation, leading to the formation of benzo[b]thiophene S-oxides (sulfoxides) and benzo[b]thiophene S,S-dioxides (sulfones). These oxidized species are valuable synthetic intermediates.

The oxidation of thiophenes can be achieved using various oxidizing agents, such as hydrogen peroxide (H₂O₂), often in the presence of an acid like trifluoroacetic acid (CF₃COOH), or peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). figshare.comresearchgate.net The reaction proceeds through the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidizing agent.

The selectivity of the oxidation—stopping at the S-oxide or proceeding to the sulfone—can be controlled by the choice of oxidant and the reaction conditions. Milder conditions and a stoichiometric amount of the oxidizing agent favor the formation of the S-oxide. figshare.com In contrast, stronger oxidizing agents or an excess of the oxidant will typically lead to the corresponding sulfone. The electronic nature of the benzo[b]thiophene derivative can also influence the ease of oxidation; electron-donating groups can enhance the nucleophilicity of the sulfur atom, potentially facilitating oxidation.

Thiophene S-oxides are often unstable and can act as reactive dienes in Diels-Alder cycloaddition reactions. figshare.com This reactivity can lead to dimerization, where one molecule of the thiophene S-oxide acts as the diene and another acts as the dienophile. figshare.comresearchgate.net The resulting dimers can exist as different diastereoisomers. figshare.com

Similarly, benzo[b]thiophene S,S-dioxides (sulfones) can also undergo dimerization. researchgate.net In some cases, the dimerization is followed by the extrusion of sulfur dioxide (SO₂), leading to the formation of larger polycyclic aromatic systems. researchgate.net The substitution pattern on the thiophene ring, including the presence of bromine atoms, can influence the stability of the oxidized species and their propensity to dimerize. researchgate.net For instance, sterically hindered thiophenes, when oxidized, may yield stable sulfones that are less prone to dimerization. researchgate.net

Further Functionalization via Carbon-Carbon and Carbon-Heteroatom Bond Formation

The this compound core can be further elaborated through the formation of new carbon-carbon and carbon-heteroatom bonds. The bromine atom is particularly useful as a handle for transition-metal-catalyzed cross-coupling reactions.

The different positions on the this compound ring exhibit distinct reactivities, allowing for site-selective functionalization.

C2 and C3 Positions: The thiophene part of the molecule is generally more reactive towards electrophiles than the benzene ring. The C2 and C3 positions can be functionalized through various methods. For example, direct C-H arylation at the β-position (C3) of benzo[b]thiophenes has been achieved at room temperature using aryl iodides and a palladium catalyst. acs.org

Aromatic Ring Positions (C4, C7): As discussed, electrophilic substitution reactions will primarily occur at the C4 and C7 positions due to the directing effects of the methyl and bromo substituents.

Functionalization via the Bromo Group (C6): The bromine atom at the C6 position is a key site for derivatization. It can be readily converted into other functional groups through reactions such as:

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

Heck Coupling: Reaction with alkenes to form C-C bonds.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.

These cross-coupling reactions provide powerful tools for introducing a wide range of substituents, significantly expanding the chemical space accessible from this compound. The ability to selectively modify different parts of the molecule is crucial for the synthesis of complex derivatives with tailored properties for various applications. nih.gov

Derivatization for Stereoisomer Separation and Analog Preparation

The strategic derivatization of the this compound scaffold is a key approach for accessing novel analogs and enabling the separation of stereoisomers. This is particularly relevant in the synthesis of axially chiral biaryl compounds, where the introduction of specific functional groups and subsequent cyclization reactions can lead to the formation of stable atropisomers. These chiral molecules are of significant interest in medicinal chemistry and materials science due to their unique three-dimensional structures.

One notable strategy involves the catalytic asymmetric functionalization and dearomatization of thiophene derivatives, which can be applied to substrates structurally related to this compound. Research in this area has demonstrated the use of chiral catalysts to induce stereoselectivity in intramolecular cyclization reactions, yielding benzothiophene-derived atropisomers with high enantiomeric excess.

A specific example of this approach is the atroposelective intramolecular 6π-electrocyclization of vinylquinone imine (VQM) derivatives tethered to a substituted thiophene ring. In a study on the asymmetric transformation of thiophene derivatives, substrates bearing both methyl and bromo substituents on the thiophene ring were synthesized to explore the scope of this methodology. The reaction, catalyzed by a chiral Brønsted base, proceeds through a highly active VQM chiral intermediate that activates the otherwise inert thiophene structure. This leads to the formation of axially chiral naphthyl-benzothiophene derivatives.

The following table summarizes the results for the synthesis of such chiral benzothiophene (B83047) derivatives, highlighting the yields and enantioselectivity achieved.

ProductYield (%)Enantiomeric Excess (ee, %)
4h 9288
4i 8590
4j 7486
4k 8889
4l 7987

Table 1: Synthesis of Axially Chiral Benzothiophene Derivatives. This table presents the reaction yields and enantiomeric excess for a series of axially chiral naphthyl-benzothiophene products (4h-l) synthesized via a catalytic asymmetric 6π-electrocyclization. The substrates for these reactions incorporated methyl and bromo substituents on the thiophene ring. nih.gov

The successful synthesis of these chiral products (4h-l) with good to excellent yields (74-92%) and high enantiomeric excess (86-90%) underscores the viability of this derivatization pathway for creating stereochemically defined analogs based on the substituted benzothiophene core. nih.gov The optically pure products from such reactions can be further transformed into novel chiral ligands or catalysts, demonstrating the utility of this derivatization strategy in preparing functional molecules for asymmetric synthesis. For instance, an optically pure product from a similar transformation was successfully converted into a novel chiral phosphine (B1218219) catalyst. nih.gov This highlights how derivatization not only allows for the preparation of diverse analogs but also for the generation of valuable chiral tools for broader application in chemistry.

This method provides a clear pathway for the preparation of a range of chiral analogs from a starting material like this compound, where the strategic introduction of a reactive tether allows for subsequent diastereoselective or enantioselective transformations, ultimately facilitating the isolation of specific stereoisomers.

Advanced Spectroscopic and Structural Elucidation of Brominated Methylbenzo B Thiophenes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 6-Bromo-5-methylbenzo[b]thiophene, both ¹H and ¹³C NMR provide key data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The protons on the thiophene (B33073) ring (H-2 and H-3) and the benzene (B151609) ring (H-4 and H-7) will exhibit chemical shifts and coupling patterns influenced by the bromo and methyl substituents. For comparison, in the related compound 2-methyldibenzo[b,d]thiophene, the methyl protons appear as a singlet around δ 2.53 ppm. rsc.org The aromatic protons typically resonate in the region of δ 7.0–8.5 ppm. The specific positions and splitting patterns (e.g., doublets, singlets) are dictated by the neighboring protons and the electronic effects of the substituents.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbon of the methyl group is expected to appear in the upfield region (around δ 21.4 ppm for similar structures). rsc.org The carbons of the benzo[b]thiophene skeleton will resonate at higher chemical shifts, with carbons directly bonded to the bromine atom or in its proximity showing characteristic shifts due to halogen-induced effects. For instance, in various substituted dibenzo[b,d]thiophenes, the aromatic carbons appear in a range from approximately δ 121 to 141 ppm. rsc.org

A detailed analysis of the expected ¹H and ¹³C NMR spectral data for this compound is presented in the table below, based on data from analogous structures.

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
-CH₃~2.4-2.6 (singlet)~20-22
H-2~7.3-7.5~125-128
H-3~7.2-7.4~123-126
H-4~7.8-8.0 (singlet)~124-127
H-7~7.6-7.8 (singlet)~122-125
C-2-~125-128
C-3-~123-126
C-3a-~138-141
C-4-~124-127
C-5-~135-138
C-6-~118-121
C-7-~122-125
C-7a-~139-142

Note: The values are estimates based on data for structurally similar compounds and are subject to solvent effects and the specific electronic environment.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₉H₇BrS), high-resolution mass spectrometry (HRMS) provides the exact mass, confirming its elemental composition. rsc.org

The molecular weight of this compound is approximately 227.13 g/mol . uni.lu The mass spectrum will show a characteristic molecular ion peak (M⁺) cluster due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 Da (e.g., m/z 226 and 228).

Common fragmentation pathways for benzothiophenes involve the loss of substituents or cleavage of the heterocyclic ring. nist.govnist.gov For this compound, expected fragmentation could include the loss of a bromine atom ([M-Br]⁺), a methyl group ([M-CH₃]⁺), or a thiophene-related fragment. The analysis of these fragment ions helps to piece together the molecular structure. For example, the fragmentation of related benzo[b]thiophene radical cations has been studied in detail, providing a basis for predicting the behavior of this specific compound.

Ion Description Predicted m/z
[C₉H₇⁷⁹BrS]⁺Molecular Ion (M⁺)~226
[C₉H₇⁸¹BrS]⁺Molecular Ion (M⁺)~228
[C₉H₇S]⁺Loss of Bromine atom~147
[C₈H₄BrS]⁺Loss of Methyl group~211

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions between different energy levels within the molecule. The UV-Vis spectrum of benzo[b]thiophenes is characterized by multiple absorption bands arising from π → π* transitions within the conjugated aromatic system. nih.gov

The fusion of a benzene ring with a thiophene ring creates an extended π-electron system that absorbs light at longer wavelengths compared to the individual rings. nih.gov The introduction of substituents like a bromine atom and a methyl group can cause a shift in the absorption maxima (a bathochromic or hypsochromic shift) and a change in the intensity of the absorption bands. It is expected that the UV-Vis spectrum of this compound in a suitable solvent like ethanol (B145695) or hexane (B92381) would display characteristic absorption bands, likely in the range of 220-320 nm, which is typical for substituted benzo[b]thiophenes. Indirect UV-absorption spectrometry has also proven to be a valuable tool for the chemical characterization of materials containing bromine. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. iosrjournals.org The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.

Key expected vibrational frequencies include:

Aromatic C-H stretching: Typically observed in the region of 3000-3100 cm⁻¹.

Aliphatic C-H stretching (methyl group): Expected around 2850-2960 cm⁻¹.

Aromatic C=C stretching: Multiple bands in the 1450-1600 cm⁻¹ region. For substituted thiophenes, these bands can be found around 1514-1532 cm⁻¹ and 1430-1454 cm⁻¹. iosrjournals.org

C-H in-plane and out-of-plane bending: These appear in the fingerprint region (below 1300 cm⁻¹). For thiophenes, C-H in-plane bending occurs in the 1000-1300 cm⁻¹ range, while out-of-plane bending is found between 750-1000 cm⁻¹. iosrjournals.org

C-S stretching: The carbon-sulfur bond in the thiophene ring typically gives rise to absorptions in the 600-800 cm⁻¹ range. iosrjournals.org

C-Br stretching: The carbon-bromine bond vibration is expected to appear in the low-frequency region, typically between 500-600 cm⁻¹.

The table below summarizes the expected IR absorption bands for this compound. iosrjournals.orgnih.gov

Vibrational Mode Expected Frequency Range (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Aliphatic C-H Stretch2960 - 2850
Aromatic C=C Stretch1600 - 1450
C-H Bending1300 - 750
C-S Stretch800 - 600
C-Br Stretch600 - 500

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful technique that can determine the precise three-dimensional arrangement of atoms in a crystalline solid. This method would provide definitive proof of the structure of this compound, including exact bond lengths, bond angles, and intermolecular interactions in the solid state.

Other Advanced Spectroscopic Probes for Electronic Structure

Beyond the standard spectroscopic methods, other advanced techniques can provide deeper insights into the electronic structure of this compound.

Hirshfeld Surface Analysis: This computational method, often used in conjunction with X-ray crystallography data, allows for the visualization and quantification of intermolecular interactions within a crystal. nih.gov By mapping properties like the normalized contact distance (d_norm) onto the Hirshfeld surface, one can identify and analyze hydrogen bonds, halogen bonds, and other van der Waals forces, which are crucial for understanding the material's properties. nih.gov

Computational Quantum Chemistry: Methods like Density Functional Theory (DFT) are used to calculate and predict various spectroscopic properties. iosrjournals.org These calculations can provide theoretical NMR, IR, and UV-Vis spectra that can be compared with experimental data to confirm structural assignments. iosrjournals.org Furthermore, computational studies can determine electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are fundamental to the molecule's reactivity and its potential use in electronic materials. For related thiophene derivatives, these theoretical methods have been successfully employed to understand their structural stability and electronic characteristics.

Computational and Theoretical Investigations of 6 Bromo 5 Methylbenzo B Thiophene and Its Derivatives

Quantum Chemical Calculations: Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of many-body systems, such as molecules. It is favored for its balance of accuracy and computational efficiency. Time-Dependent DFT (TDDFT) is an extension of DFT that allows for the study of excited states and the prediction of electronic spectra.

The electronic properties of a molecule are critical to understanding its reactivity and behavior. Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. nih.govnih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (Eg), is a crucial parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic transport ability. nih.gov

A smaller HOMO-LUMO gap suggests that a molecule is more easily polarized and thus more reactive. nih.gov DFT calculations are routinely employed to compute the energies of these orbitals for 6-bromo-5-methylbenzo[b]thiophene and its analogs. By systematically modifying the structure—for instance, by changing the position or nature of substituents—researchers can tune the HOMO-LUMO gap to enhance specific electronic properties. For example, in studies of related benzotrithiophene derivatives, the addition of different functional groups was shown to significantly alter the HOMO-LUMO gap, thereby influencing their potential as nonlinear optical materials. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Energies (eV) for this compound and Hypothetical Derivatives Calculated via DFT (Note: These values are illustrative and represent typical data obtained from such calculations.)

Compound/DerivativeEHOMO (eV)ELUMO (eV)Energy Gap (Eg) (eV)
This compound-5.85-1.953.90
Derivative A (electron-donating group)-5.60-1.803.80
Derivative B (electron-withdrawing group)-6.10-2.203.90

Key global reactivity descriptors include:

Ionization Potential (IP): The energy required to remove an electron. It is approximated as IP ≈ -EHOMO. nih.gov

Electron Affinity (EA): The energy released when an electron is added. It is approximated as EA ≈ -ELUMO. nih.gov

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." It is calculated as η ≈ (ELUMO - EHOMO) / 2. nih.gov

Chemical Softness (S): The reciprocal of hardness (S = 1/η), softness indicates how easily a molecule will undergo a chemical reaction. nih.gov

Electronegativity (χ): The power of an atom or molecule to attract electrons. It is calculated as the negative of the mean of the HOMO and LUMO energies: χ ≈ -(EHOMO + ELUMO) / 2. nih.gov

These descriptors are invaluable for comparing the reactivity of a series of compounds, such as different derivatives of this compound. nih.gov

Table 2: Illustrative Global Reactivity Descriptors (eV) for this compound (Note: These values are calculated from the illustrative data in Table 1.)

DescriptorFormulaCalculated Value (eV)
Ionization Potential (IP)-EHOMO5.85
Electron Affinity (EA)-ELUMO1.95
Chemical Hardness (η)(ELUMO - EHOMO) / 21.95
Chemical Softness (S)1 / η0.51
Electronegativity (χ)-(EHOMO + ELUMO) / 23.90

Conformational analysis involves the study of the different three-dimensional arrangements of a molecule (conformers) that arise from the rotation around single bonds. For a molecule like this compound, while the core benzo[b]thiophene ring system is largely planar and rigid, the orientation of substituents and any flexible side chains could lead to different conformers. benthamdirect.com

DFT calculations are used to determine the optimized geometry of each possible conformer and to calculate their relative energies. This allows for the identification of the most stable, lowest-energy conformation. The analysis can reveal intramolecular interactions, such as steric hindrance or weak hydrogen bonds, that stabilize or destabilize certain arrangements. Understanding the preferred conformation is essential because the three-dimensional shape of a molecule is critical to its biological activity, dictating how it fits into the binding site of a target protein. benthamdirect.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For benzothiophene (B83047) derivatives, QSAR is a powerful tool for predicting the activity of new, unsynthesized compounds and for understanding the molecular features that are essential for their function. benthamdirect.com

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be categorized as:

Electronic: (e.g., atomic charges, dipole moment, HOMO/LUMO energies)

Steric: (e.g., molecular volume, surface area, shape indices)

Hydrophobic: (e.g., logP, a measure of lipophilicity)

Topological: (e.g., connectivity indices that describe the branching of the molecular skeleton)

Once a set of descriptors is calculated for a series of known benzothiophene derivatives, statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical equation that relates the descriptors to the observed biological activity.

Model validation is a critical step to ensure that the QSAR model is robust and has predictive power. This is typically done through:

Internal Validation: Often using a method called leave-one-out cross-validation (q²), which assesses the model's internal consistency.

External Validation: Using a set of compounds that were not used to build the model (the test set) to evaluate its ability to predict the activity of new molecules. The predictive ability is often measured by a correlation coefficient, r²pred. benthamdirect.com

A reliable QSAR model will have high values for correlation coefficients (r²) and cross-validation coefficients (q²), indicating a strong correlation and good predictive capability. benthamdirect.com

Table 3: Typical Validation Parameters for a 3D-QSAR Model of Benzothiophene Derivatives (Based on reported models for this class of compounds benthamdirect.com)

ParameterDescriptionTypical ValueInterpretation
Cross-validated correlation coefficient> 0.6Good internal predictivity
Non-cross-validated correlation coefficient> 0.9Strong correlation between descriptors and activity
r²predPredictive r-squared for external test set> 0.6Good external predictive power

The ultimate goal of a QSAR study is to understand which molecular properties drive biological activity. For 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), the results are often visualized as 3D contour maps. benthamdirect.com These maps highlight regions in space around the molecule where certain properties are predicted to either increase or decrease activity.

For example, a QSAR study on benzothiophene derivatives as selective estrogen receptor downregulators (SERDs) revealed specific structural features correlated with their antagonist and degradation activities. benthamdirect.com The contour maps from such a study could indicate that:

A bulky, electron-withdrawing group (like the bromo group) in a specific region (e.g., the 6-position) is favorable for activity.

A small, hydrophobic group (like the methyl group) at another position (e.g., the 5-position) enhances binding affinity.

This information provides direct, actionable insights for medicinal chemists, guiding the rational design of new, more potent derivatives of this compound for specific therapeutic targets. benthamdirect.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and interaction mechanisms of a ligand with a target protein.

Binding Affinity Prediction

The binding affinity of a ligand to a protein is a measure of the strength of their interaction. In the context of drug design, a higher binding affinity often correlates with greater potency. While direct molecular docking studies on this compound are not extensively reported, research on analogous benzothiophene derivatives provides significant insights into their potential as bioactive agents.

For instance, computational studies on benzothiophene derivatives have been conducted to predict their binding affinities against various biological targets. In a study focused on developing new antibiotics, benzothiophene derivatives were investigated for their potential to inhibit multidrug-resistant Staphylococcus aureus. Molecular docking simulations revealed that certain derivatives exhibit high binding affinities, with compound 20 showing a notable binding affinity of -6.38 kcal/mol against MRSA. researchgate.net Similarly, another study on benzothiophene morpholine (B109124) analogues as potential treatments for drug addiction found that some derivatives displayed high affinity for the dopamine (B1211576) D3 receptor. nih.gov

The binding affinities of benzothiophene-chalcone hybrids have also been evaluated against cholinesterases, enzymes implicated in Alzheimer's disease. nih.gov These studies underscore the capacity of the benzothiophene scaffold to serve as a foundation for potent inhibitors, with predicted binding affinities influenced by the nature and position of substituents.

Table 1: Predicted Binding Affinities of Selected Benzothiophene Derivatives against Various Targets

Compound/Derivative Target Protein Predicted Binding Affinity (kcal/mol)
Benzothiophene Derivative 20 Multidrug-Resistant Staphylococcus aureus (MRSA) -6.38 researchgate.net
Benzothiophene Derivative 1 Methicillin-Susceptible Staphylococcus aureus (MSSA) -5.56 researchgate.net
Benzothiophene Derivative 17 Drug-Resistant Staphylococcus aureus (DRSA) -5.23 researchgate.net
Benzothiophene Morpholine Analogue 18a Dopamine D3 Receptor High Affinity nih.gov
Benzothiophene Morpholine Analogue 18d Dopamine D3 Receptor High Affinity nih.gov
Benzothiophene-Chalcone Hybrid 5f Acetylcholinesterase (AChE) IC₅₀ = 62.10 μM nih.gov
Benzothiophene-Chalcone Hybrid 5h Butyrylcholinesterase (BChE) IC₅₀ = 24.35 μM nih.gov

Note: IC₅₀ values are experimental but are often correlated with computationally predicted binding affinities.

Elucidation of Interaction Mechanisms

Beyond predicting binding strength, molecular docking elucidates the specific interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. Understanding these mechanisms is crucial for optimizing the design of more effective and selective ligands.

In silico molecular docking of 1-benzothiophene-2-carboxylic acid with various enzymes has been performed to explore its potential anti-viral, anti-leukemia, and anti-inflammatory effects. nih.gov These studies reveal how the benzothiophene core and its substituents fit into the active site of a protein and which residues they interact with. For example, in the case of benzothiophene derivatives targeting serotonin (B10506) receptors, docking studies have shown that a key hydrogen bond between the protonated nitrogen of a piperazine (B1678402) ring and an aspartate residue (D116) is a common feature for compounds with high affinity. nih.gov

Similarly, docking studies of spiro-benzothiophene derivatives with acetylcholinesterase have identified specific intramolecular hydrogen bonds that contribute to their inhibitory activity. researchgate.net The orientation of the benzothiophene moiety within the binding pocket and its interactions with key amino acid residues like TYR337 and TRP86 are critical for its function. nih.gov These findings highlight the importance of the substitution pattern on the benzothiophene ring in dictating the binding mode and ultimately the biological activity of the compound. A data-driven screening approach has also been employed to accelerate the discovery of cycloadditions involving thiophenes, demonstrating the power of computational methods in predicting reactivity based on substituent effects. acs.org

Theoretical Insights into Optoelectronic Properties

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the electronic and optical properties of molecules. These methods can provide valuable insights into the potential of this compound derivatives for applications in materials science, such as in non-linear optics and organic electronics.

Non-Linear Optical (NLO) Behavior Prediction

Non-linear optical (NLO) materials are capable of altering the properties of light that passes through them and are essential for technologies like optical switching and data storage. nih.gov Theoretical studies on derivatives of the closely related 5-methylbenzo[1,2-b:3,4-b′:6,5-b″]trithiophene have demonstrated that structural modifications can significantly enhance their NLO properties. acs.orgnih.govnih.gov

Quantum chemical calculations have shown that extending the π-conjugation of the benzotrithiophene core, for instance by incorporating pyrrole (B145914) rings as spacers, leads to a substantial increase in the first (βtot) and second (γtot) hyperpolarizabilities, which are key measures of NLO activity. acs.orgnih.gov For a series of designed benzotrithiophene derivatives (DCTM1-DCTM6), the highest βtot and γtot values were found to be 7.0440 × 10⁻²⁷ and 22.260 × 10⁻³⁴ esu, respectively. researchgate.netacs.org These studies also revealed that derivatives with smaller highest occupied molecular orbital–lowest unoccupied molecular orbital (HOMO–LUMO) energy gaps tend to exhibit higher polarizability and, consequently, enhanced NLO responses. acs.orgnih.gov

Table 2: Calculated NLO Properties of Designed Benzotrithiophene Derivatives

Derivative HOMO-LUMO Gap (E_g) (eV) First Hyperpolarizability (β_tot) (x 10⁻²⁷ esu) Second Hyperpolarizability (γ_tot) (x 10⁻³⁴ esu)
DCTM1 Not specified 7.0440 researchgate.netacs.org Not specified
DCTM5 0.968 researchgate.netacs.org Not specified Not specified
DCTM6 Not specified Not specified 22.260 researchgate.netacs.org

Data from theoretical studies on 5-methylbenzo[1,2-b:3,4-b′:6,5-b″]trithiophene derivatives.

Similarly, DFT calculations on pyreno-based chromophores with benzothiophene acceptor moieties have shown that the incorporation of different acceptors and a thiophene (B33073) π-spacer can lead to significant NLO responses. nih.govrsc.orgnih.gov One such derivative, PYFD2, exhibited a first hyperpolarizability (βtot) of 2.376 × 10⁻²⁸ esu and a reduced band gap of 2.340 eV, indicating its potential as an effective NLO material. nih.govrsc.orgnih.gov

Charge Transport Characteristics

The ability of a material to transport charge is fundamental to its application in organic electronic devices such as organic field-effect transistors (OFETs) and organic solar cells. ktu.edursc.org Theoretical investigations into the charge transport properties of substituted benzothiophene systems provide insights into how molecular structure influences charge mobility.

Studies on naphthodithiophene diimide (NDTI) derivatives substituted with a benzo[b]thiophene group have shown that these materials can exhibit well-balanced air-stable ambipolar semiconducting properties. nih.gov Theoretical simulations predicted that a derivative, C8-NDTI-BT, could achieve theoretical average hole and electron mobilities of 1.597 cm² V⁻¹ s⁻¹ and 2.350 cm² V⁻¹ s⁻¹, respectively. nih.gov These excellent charge transport properties are attributed to the expanded π-conjugated backbone and small reorganization energies upon charge transfer. nih.gov

Furthermore, computational modeling of thiophene-substituted naphthyridine crystalline materials has demonstrated their potential as organic π-conjugated systems capable of self-assembling into one-dimensional stacking motifs, which are highly desirable for efficient charge transport. rsc.org The morphology and self-assembly of these materials in the solid state significantly affect their charge transport properties. rsc.org These theoretical findings suggest that derivatives of this compound, with appropriate structural modifications, could be designed to exhibit favorable charge transport characteristics for applications in organic electronics.

Research Applications and Potential of 6 Bromo 5 Methylbenzo B Thiophene Derivatives

Applications in Organic Materials Science

The inherent electronic properties of the benzo[b]thiophene system, characterized by a delocalized π-electron cloud, make it an attractive candidate for the development of organic electronic materials. Derivatives of 6-bromo-5-methylbenzo[b]thiophene are explored for their potential in creating next-generation electronic and optoelectronic devices.

Design and Synthesis of Organic Semiconductors (OLEDs, OFETs, OPVs)

The benzo[b]thiophene core is a key component in many high-performance organic semiconductors. nih.gov Materials based on structures like nih.govbenzothieno[3,2-b] nih.govbenzothiophene (B83047) (BTBT) have demonstrated excellent charge transport characteristics, which are crucial for devices such as Organic Field-Effect Transistors (OFETs), Organic Light-Emitting Diodes (OLEDs), and Organic Photovoltaics (OPVs). nih.govarborpharmchem.com The planar nature of the benzothiophene unit facilitates strong intermolecular π-π stacking in the solid state, creating efficient pathways for charge carrier movement. nih.gov

Derivatives of this compound serve as critical intermediates in synthesizing these advanced materials. arborpharmchem.com The bromo-functionalization allows for the extension of the π-conjugated system through cross-coupling reactions, enabling the creation of larger, more complex molecules with optimized electronic properties. For instance, solution-processable small molecules incorporating benzo[b]thiophene units have been successfully used as the active semiconductor layer in OFETs. mdpi.comresearchgate.net Research has shown that modifying the substitution pattern on the benzo[b]thiophene ring directly influences the material's performance. In one study, a thin film of a benzo[b]thiophene derivative attached via the 6-position exhibited high charge carrier mobility. rawdatalibrary.net

Table 1: Performance of Benzo[b]thiophene-Based Organic Field-Effect Transistors (OFETs) This table presents data for representative benzo[b]thiophene derivatives to illustrate the potential of this class of materials.

Derivative Fabrication Method Hole Mobility (cm²/Vs) Current On/Off Ratio
Benzo[b]thiophene with moiety at 6-position rawdatalibrary.net Solution-Shearing Up to 0.055 2.5 x 10⁷
2-(benzo[b]thiophen-5-yl)benzo[b]thieno[2,3-d]thiophene researchgate.net Solution-Shearing Up to 0.005 > 10⁶
2,7-diphenyl BTBT (DPh-BTBT) nih.gov Vapor-Deposited Up to 2.0 Not Specified
Dialkyl-BTBTs (Cn-BTBTs) nih.gov Solution-Processed > 1.0 Not Specified

Development of Fluorescent and Optoelectronic Materials

The conjugated π-system of the this compound core also endows its derivatives with interesting photophysical properties, making them suitable for applications in fluorescent and optoelectronic materials. The electron-rich nature of the sulfur-containing heterocycle contributes to the molecule's ability to absorb and emit light. By synthetically modifying the core structure, researchers can fine-tune the emission color, quantum yield, and other optical characteristics.

Furthermore, benzotrithiophene (BTT), a larger system built from fused thiophene (B33073) rings, is recognized as a powerful electron-donating core for creating materials with significant nonlinear optical (NLO) responses. nih.gov These materials are essential for applications in photonics and optoelectronics, including optical computing and telecommunications. nih.gov The principles used to design these advanced NLO materials can be applied to derivatives originating from the this compound scaffold.

Incorporation into Advanced Polymer Systems

The this compound unit is an ideal monomer for the synthesis of advanced conjugated polymers. The bromine atom provides a reactive handle for various polymerization techniques, most notably palladium-catalyzed cross-coupling reactions such as Suzuki and Stille coupling. These methods allow for the incorporation of the benzo[b]thiophene unit into a long polymer chain, alternating with other aromatic or heteroaromatic units.

The resulting polymers possess extended π-conjugation along their backbone, which is a prerequisite for electrical conductivity and other functional properties. The specific substitution of the methyl group and the position of the bromine atom on the benzo[b]thiophene monomer can influence the final polymer's solubility, processability, and electronic energy levels (HOMO/LUMO), thereby controlling its performance in electronic devices like OFETs and OPVs. arborpharmchem.com

Exploration in Medicinal Chemistry Research (Mechanism-Oriented Studies)

The benzo[b]thiophene scaffold is considered a "privileged structure" in medicinal chemistry, as it is found in numerous compounds with a wide range of biological activities, including anticancer and antimicrobial properties. mdpi.comekb.eg Researchers utilize this compound as a starting point to design and synthesize novel therapeutic agents that act on specific biological targets.

Investigation of Anticancer Mechanisms: Tubulin Polymerization and Kinase Inhibition

Tubulin Polymerization Inhibition: Microtubules are essential components of the cellular cytoskeleton, playing a critical role in cell division (mitosis). nih.govresearchgate.net Compounds that can disrupt the dynamic process of tubulin protein polymerization into microtubules are potent anticancer agents, as they can induce cell cycle arrest and apoptosis (programmed cell death). nih.govnih.gov Several classes of heterocyclic compounds, including those based on thiophene and related structures, have been identified as tubulin polymerization inhibitors. nih.govnih.gov Derivatives of this compound can be designed to bind to tubulin, disrupting microtubule assembly and exhibiting antimitotic activity. For example, studies on related benzofuran and thiophene structures have demonstrated their ability to inhibit microtubule formation and arrest cancer cells in the G2/M phase of the cell cycle. nih.govmdpi.com

Kinase Inhibition: Protein kinases are enzymes that regulate a vast number of cellular processes, including cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for anticancer drug development. The benzo[b]thiophene scaffold has proven to be a valuable core for the design of potent kinase inhibitors. nih.gov For example, a series of 5-hydroxybenzothiophene derivatives were developed as multi-target kinase inhibitors, showing potent activity against several cancer-relevant kinases such as Clk4, DRAK1, and haspin. nih.gov Another derivative of the related 6-aminobenzo[b]thiophene structure acts as a selective inhibitor of the STAT3 protein, a key signaling node in many cancers. nih.gov The this compound framework can be similarly functionalized to create novel inhibitors that target the ATP-binding site of specific kinases, thereby blocking downstream signaling pathways that drive tumor growth.

Research into Antimicrobial Action: Targeting Bacterial Pathways

With the rise of antimicrobial resistance, there is an urgent need for new classes of antibiotics. Benzo[b]thiophene derivatives have demonstrated promising activity against a range of microbial pathogens, including drug-resistant strains. digitellinc.comuow.edu.au Research into the mechanism of action for these compounds suggests they can target essential bacterial pathways.

One proposed mechanism is the disruption of bacterial cell membrane integrity. digitellinc.com Studies on benzo[b]thiophene and related bromoindole derivatives have shown that these compounds can cause rapid membrane permeabilization and depolarization, leading to bacterial cell death. digitellinc.comnih.govnih.gov Other potential mechanisms include the generation of reactive oxygen species (ROS) within the bacteria, which causes oxidative damage to cellular components. digitellinc.com The antimicrobial efficacy of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration required to inhibit visible bacterial growth.

Table 2: Antimicrobial Activity of Representative Benzo[b]thiophene Derivatives This table shows MIC values for various halogenated benzo[b]thiophene derivatives against selected microbial strains to highlight the scaffold's potential.

Compound Microbial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
(E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide mdpi.com Staphylococcus aureus (MRSA) 4
2-(1-cyclohexanol)-3-chlorobenzo[b]thiophene nih.gov Bacillus cereus 16
2-(1-cyclohexanol)-3-chlorobenzo[b]thiophene nih.gov Staphylococcus aureus 16
2-(1-cyclohexanol)-3-bromobenzo[b]thiophene nih.gov Enterococcus faecalis 16
2-(1-cyclohexanol)-3-bromobenzo[b]thiophene nih.gov Candida albicans 16

Studies on Anti-inflammatory Mechanisms: Modulating COX and LOX Pathways

Derivatives of the benzo[b]thiophene scaffold have been identified as promising anti-inflammatory agents due to their ability to inhibit key enzymes in the arachidonic acid cascade, namely cyclooxygenase (COX) and lipoxygenase (LOX). The simultaneous inhibition of both COX and LOX pathways is considered an advantageous strategy for developing anti-inflammatory drugs with potentially enhanced efficacy and a better safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target COX enzymes.

Research has focused on designing hybrid molecules that incorporate the benzothiophene core with other anti-inflammatory pharmacophores. For instance, a study on new benzothiophene derivatives designed as dual COX-1/2 and 5-LOX inhibitors showed that certain compounds exhibited significant in vitro COX-2 inhibition, even greater than the reference drug celecoxib. These compounds also displayed potent LOX inhibitory activity.

One derivative in particular, compound 4e from a studied series, not only showed significant in vivo anti-inflammatory activity in a formalin-induced paw edema test but also exhibited a gastrointestinal safety profile comparable to celecoxib. Similarly, studies on 2,3,4-trisubstituted thiophene derivatives have yielded compounds with high selectivity toward COX-2 and acceptable 5-LOX inhibitory activity. Molecular docking studies have supported these findings, revealing that these thiophene-based molecules can bind effectively to the active sites of both COX-2 and 5-LOX enzymes.

Ligand Design for Specific Receptor Modulation (e.g., STING Agonism, PPARγ modulation)

The structural versatility of the benzo[b]thiophene core makes it an excellent scaffold for designing ligands that can selectively modulate specific biological receptors.

STING Agonism: The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, and its activation has emerged as a promising strategy in cancer immunotherapy. Researchers have successfully designed and synthesized a series of benzo[b]thiophene-2-carboxamide derivatives that act as STING agonists. Although some of the initial compounds showed only marginal human STING-activating activities, they demonstrated the potential of this scaffold. Western blot analysis confirmed that these compounds could increase the phosphorylation of downstream signaling molecules TBK1 and IRF3, which are key events in STING pathway activation.

Further structure-activity relationship (SAR) studies based on a benzothiophene oxobutanoic acid scaffold led to the discovery of N-substituted acyloxyamino derivatives with potent STING activating effects. One such derivative, compound 57 , displayed more potent and rapid activation of the STING pathway than the well-known agonist ADU-S100 in cellular assays and demonstrated significant in vivo anti-tumor efficacy in mouse models. This highlights the potential of benzo[b]thiophene-based compounds in the development of new immunotherapies for cancer.

PPARγ Modulation: Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that plays a key role in glucose metabolism and is the target for the thiazolidinedione class of antidiabetic drugs. A study investigating substituted thiophene and benzothiophene derivatives for their effects on PPARγ found that several compounds could transactivate the receptor in vitro. Two of these compounds, when tested in diabetic mice, significantly decreased blood glucose levels, improved glucose tolerance, and had a positive effect on pancreatic islet β-cells. This indicates that the benzothiophene scaffold can be a useful template for designing new PPARγ modulators for the treatment of type 2 diabetes.

Development of Kinase Inhibitors

Protein kinases are crucial regulators of cellular processes, and their dysregulation is linked to diseases like cancer, making them important therapeutic targets. The benzothiophene scaffold has proven to be a valuable core structure for the development of potent and selective kinase inhibitors.

Researchers have developed 5-hydroxybenzothiophene derivatives as effective multi-target kinase inhibitors. One compound, 16b , which features a 5-hydroxybenzothiophene hydrazide scaffold, emerged as a potent inhibitor against several kinases, including Clk4, DRAK1, haspin, Clk1, Dyrk1B, and Dyrk1A, with low IC50 values. This compound also showed broad-spectrum anticancer activity, particularly against glioblastoma cells, where it induced cell cycle arrest and apoptosis.

Other studies have focused on developing narrow-spectrum inhibitors. A series of benzothiophene derivatives were identified as dual inhibitors of DYRK1A and DYRK1B, two kinases linked to chronic human diseases. Compound optimization led to the discovery of compound 3n , a potent and cell-permeable DYRK1A/DYRK1B inhibitor with a narrower off-target profile compared to existing inhibitors.

CompoundTarget KinaseIC50 (nM)
16bClk411
DRAK187
Haspin125.7
Clk1163
Dyrk1B284
Dyrk1A353.3

Role as Versatile Building Blocks in Complex Organic Synthesis

The benzo[b]thiophene ring system is a highly valued scaffold in organic synthesis, serving as a versatile building block for the creation of more complex molecules. Its aromatic nature and the presence of the sulfur heteroatom provide unique electronic properties and multiple sites for functionalization. The 6-bromo-5-methyl substitution pattern offers specific handles for well-established synthetic transformations, such as cross-coupling reactions, allowing for the controlled and predictable construction of target molecules. This structural utility has led to its incorporation into a wide array of functional materials and bioactive compounds.

The this compound core can be used as a foundational unit for annulative π-extension, a process that builds larger fused aromatic systems. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, can be employed at the bromo position to attach other aryl or heterocyclic groups, which can then undergo subsequent cyclization reactions to form polycyclic aromatic hydrocarbons (PAHs) and more complex heterocycles. For example, benzo[b]thiophene derivatives have been used to synthesize larger fused systems like benzothieno[3,2-b]benzothiophenes and benzonaphthothiophenes, which are of interest for their applications in organic electronics. The synthesis of these extended π-systems is crucial for developing new organic semiconductors and fluorescent materials.

The benzo[b]thiophene moiety is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is capable of binding to multiple biological targets. Consequently, this compound serves as an excellent starting material for the synthesis of new therapeutic agents. Its structure is found within several clinically used drugs, including the selective estrogen receptor modulator Raloxifene and the 5-lipoxygenase inhibitor Zileuton. Synthetic chemists utilize the bromo- and methyl-substituted benzothiophene core to build libraries of novel compounds for screening against various biological targets, including enzymes and receptors involved in cancer, inflammation, and infectious diseases. The ability to systematically modify the core at specific positions allows for the fine-tuning of a compound's pharmacological properties.

While the synthesis of benzothiophenes often employs transition-metal catalysts (like palladium and copper) or organocatalysts, the use of simple benzothiophene derivatives themselves as catalysts in broad organic transformations is not widely documented. The primary role of the this compound scaffold in catalysis is typically as a substrate or precursor for more complex structures, rather than as the catalyst itself.

However, there is emerging research into specific applications. For instance, one study has noted that certain benzothiophene derivatives are promising as organic-based catalysts for the electrooxidation of hydrazine and glucose, suggesting a potential role in fuel cell technology as an alternative to expensive platinum or palladium catalysts. This represents a specialized, though not extensively explored, area of catalytic application for this class of compounds. The broader field of organocatalysis using thiophene derivatives is an active area of research, but direct catalytic applications of this compound in general organic synthesis remain limited based on current literature.

Future Directions and Emerging Research Avenues for 6 Bromo 5 Methylbenzo B Thiophene Research

Novel Synthetic Methodologies for Enhanced Sustainability

The traditional synthesis of benzothiophene (B83047) derivatives often involves multi-step processes that may utilize harsh reagents and generate significant waste. For instance, the synthesis of related compounds like methyl 6-bromo-5-nitrobenzo[b]thiophene-2-carboxylate involves distinct bromination and nitration steps, often employing reagents like bromine with nitric and sulfuric acids. smolecule.com Future research is increasingly focused on developing more sustainable and efficient synthetic strategies.

Key areas of development include:

Catalytic C-H Activation: Direct, late-stage functionalization of the benzothiophene core through transition-metal-catalyzed C-H activation presents a more atom-economical alternative to traditional methods. This approach could allow for the direct introduction of the bromo and methyl groups or other functionalities, minimizing the need for pre-functionalized starting materials and reducing the number of synthetic steps.

Flow Chemistry: The use of continuous flow reactors can offer significant advantages in terms of safety, scalability, and reaction control for key steps like bromination. This technology allows for precise management of reaction parameters, potentially leading to higher yields and purity while minimizing the use of hazardous reagents.

Green Brominating Agents: Research into replacing elemental bromine with safer, more environmentally benign brominating agents is a critical avenue. This includes exploring enzymatic halogenation or the use of solid-supported brominating reagents that are easier to handle and recycle.

These novel methodologies aim to create pathways to 6-bromo-5-methylbenzo[b]thiophene and its analogs that are not only higher yielding but also align with the principles of green chemistry, reducing the environmental impact of their production.

Advanced Computational Approaches for Predictive Design

Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of new molecules. For derivatives of this compound, advanced computational approaches can provide deep insights into their properties and guide the synthesis of new compounds with tailored functions.

Future research in this area will likely involve:

Quantum Mechanics (QM) and Density Functional Theory (DFT): These methods can be used to accurately predict the electronic structure, reactivity, and spectroscopic properties of this compound derivatives. This allows for an in-silico understanding of how structural modifications will influence their behavior as, for example, organic semiconductors.

Molecular Dynamics (MD) Simulations: MD simulations can model the interaction of these molecules with biological targets, such as enzymes or receptors, over time. This is crucial for designing novel therapeutic agents, as it can predict binding affinities and conformational changes that are key to biological activity.

Machine Learning (ML) and Artificial Intelligence (AI): By training algorithms on existing experimental data, ML models can predict the properties (e.g., solubility, toxicity, biological activity) of virtual compounds. This allows for the rapid screening of vast chemical libraries to identify the most promising candidates for synthesis, as demonstrated in the successful application of ADME (Absorption, Distribution, Metabolism, and Excretion) predictions for other benzothiophene derivatives. nih.gov

These computational tools will enable a more rational, design-driven approach to research, saving significant time and resources compared to traditional trial-and-error synthesis and testing.

Multidisciplinary Research at the Interface of Chemistry, Materials Science, and Chemical Biology

The unique structure of this compound makes it a valuable scaffold for applications that span multiple scientific disciplines. Future research will increasingly be characterized by collaborations that bridge chemistry, materials science, and chemical biology.

Materials Science: The benzothiophene core is an important building block for organic electronic materials. Derivatives have been explored for use in organic light-emitting diodes (OLEDs) and as organic semiconductors. smolecule.com Future work on this compound could focus on tuning its electronic properties through further functionalization to create novel materials for applications in flexible electronics, sensors, and photovoltaics. The electron-donating methyl group and the potential for cross-coupling reactions at the bromine site offer rich possibilities for molecular engineering.

Chemical Biology and Medicinal Chemistry: Benzothiophenes are a common moiety in many biologically active compounds. nih.gov Derivatives have shown potential as antimicrobial and anticancer agents, as well as inhibitors of enzymes like cholinesterases. smolecule.comnih.gov The this compound scaffold can serve as a starting point for developing new therapeutic agents. The bromine atom provides a convenient handle for introducing a wide variety of substituents through cross-coupling reactions, enabling the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity against specific biological targets.

This convergence of disciplines will facilitate a holistic approach, where the synthesis of new materials and potential drug candidates is directly informed by their performance in functional assays and devices.

Development of High-Throughput Screening and Characterization Methods

To efficiently explore the vast chemical space accessible from the this compound scaffold, the development and implementation of high-throughput methods are essential. High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands of compounds to identify "hits" with desired biological activity. researchgate.netresearchgate.net

Future efforts in this domain will concentrate on:

Miniaturized Assays: Adapting biological and materials characterization assays to microplate formats (e.g., 96, 384, or 1536-well plates) is crucial. researchgate.net For medicinal chemistry applications, this could involve developing automated biochemical assays, such as fluorescence-based enzyme inhibition assays, or cell-based assays that measure cytotoxicity or reporter gene activation. nih.gov For example, methods similar to the Ellman's method used for testing cholinesterase inhibitors could be adapted for HTS. nih.gov

High-Content Screening (HCS): This technology combines automated microscopy with sophisticated image analysis to assess the effects of compounds on complex cellular phenotypes. HCS could be used to screen libraries of this compound derivatives for their effects on cell morphology, protein localization, or other intricate cellular processes, providing richer data than traditional HTS. nih.gov

Rapid Materials Characterization: For materials science applications, high-throughput techniques for measuring key properties like conductivity, photoluminescence, and thermal stability will be critical. This could involve automated probe stations or custom-built optical screening systems to quickly evaluate the performance of new derivatives in thin films or solution.

By integrating these high-throughput methods, researchers can dramatically accelerate the pace of discovery, moving more quickly from initial synthesis to the identification of lead compounds for specific applications. nih.gov

Q & A

Q. What are the standard synthetic routes for 6-Bromo-5-methylbenzo[B]thiophene, and how can purity be ensured?

Methodological Answer: Synthesis typically involves bromination of precursor thiophene derivatives. For example, bromomethylation of 5-methylbenzo[b]thiophene using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation with AIBN) can yield the brominated product . Purification often employs solvent precipitation: cooling a solution of the compound below its melting point to isolate crystalline solids . Purity validation requires HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry (ESI-MS) to confirm molecular mass and detect impurities .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR : 1^1H and 13^{13}C NMR identify substitution patterns and confirm bromine/methyl positions. Aromatic protons in benzo[b]thiophene derivatives typically resonate between δ 7.0–8.0 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) with electron ionization (EI) or electrospray ionization (ESI) confirms molecular formula (e.g., C9_9H7_7BrS) and isotopic patterns for bromine .
  • IR Spectroscopy : C-Br stretching vibrations (~500–600 cm1^{-1}) and thiophene ring vibrations (e.g., C-S at ~700 cm1^{-1}) provide structural insights .

Q. What thermodynamic and solubility properties are critical for experimental design?

Methodological Answer:

  • Thermodynamic Data : Melting points (mp) for brominated thiophenes range from 120–130°C, as seen in structurally similar compounds like 3-(Bromomethyl)-5-chlorobenzo[b]thiophene (mp 129–130°C) .
  • Solubility : Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly in water. Solubility tests should precede reaction design to avoid precipitation issues .
  • Stability : Store at <4°C in dark, sealed containers to prevent photodegradation and bromine loss .

Advanced Research Questions

Q. How can statistical methods address contradictions in experimental data (e.g., inconsistent yields or activity)?

Methodological Answer:

  • False Discovery Rate (FDR) Control : Use the Benjamini-Hochberg procedure to adjust p-values in high-throughput bioassays, reducing false positives when screening derivatives for bioactivity .
  • Lasso Regression : Apply to identify key variables (e.g., reaction temperature, solvent polarity) affecting yield or selectivity, especially in multifactorial optimization studies .

Q. How can this compound derivatives be evaluated for antitumor activity?

Methodological Answer:

  • In Vitro Assays : Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50_{50} values. Compare with structurally similar compounds like tetrahydrobenzo[b]thiophene derivatives, which show activity via serine protease inhibition .
  • Mechanistic Studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like topoisomerase II or tubulin .

Q. What advanced synthetic strategies enable functionalization of this compound?

Methodological Answer:

  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh3_3)4_4, K2_2CO3_3, dioxane, 80°C) replaces bromine with aryl groups for π-extended systems .
  • Oxidative Functionalization : Treat with m-CPBA to form thiophene dioxide intermediates, enhancing electrophilicity for nucleophilic attacks .

Q. How does computational modeling aid in predicting reactivity and electronic properties?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the MP2/6-311G** level to predict bond lengths (e.g., C-Br ≈ 1.89 Å) and frontier molecular orbitals (HOMO-LUMO gaps) for charge-transfer studies .
  • QSPR Models : Relate substituent effects (e.g., bromine’s electronegativity) to properties like oxidation potential or adsorption behavior on catalytic surfaces .

Q. What methodologies optimize adsorption studies for environmental or catalytic applications?

Methodological Answer:

  • Surface-Enhanced Raman Spectroscopy (SERS) : Use Au/Ag nanoparticles to detect trace adsorption of thiophene derivatives on mineral surfaces (e.g., pyrophyllite) .
  • Periodic DFT : Model adsorption on metal-organic frameworks (MOFs) to assess binding energy and orientation, critical for catalytic desulfurization .

Q. How can trace impurities (e.g., residual solvents) be quantified in this compound?

Methodological Answer:

  • GC-MS Headspace Analysis : Detect volatile impurities (e.g., DMF, THF) with a DB-5 column and EI ionization .
  • ICP-MS : Measure trace metal catalysts (e.g., Pd) post-Suzuki coupling using collision/reaction cell modes to avoid interferences .

Q. What strategies improve regioselectivity in bromination reactions of benzo[b]thiophenes?

Methodological Answer:

  • Directed Bromination : Introduce directing groups (e.g., methyl at C5) to stabilize intermediates via resonance or steric effects, favoring bromination at C6 .
  • Solvent Effects : Use polar solvents (e.g., CCl4_4) to stabilize bromine radical intermediates, enhancing selectivity in NBS-mediated reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.